

# An In-depth Technical Guide to 2,6-Dichloro-3-methylbenzoic Acid

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## Compound of Interest

Compound Name: 2,6-Dichloro-3-methylbenzoic acid

Cat. No.: B2765529

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This guide provides a comprehensive technical overview of **2,6-Dichloro-3-methylbenzoic acid** (CAS No. 58671-77-5), a key chemical intermediate with significant potential in modern drug discovery and chemical synthesis. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical principles with practical, field-proven insights into its synthesis, characterization, and application, with a particular focus on its emerging role as a protein degrader building block.

## Core Compound Identity and Physicochemical Properties

**2,6-Dichloro-3-methylbenzoic acid** is a polysubstituted aromatic carboxylic acid. The strategic placement of two chlorine atoms ortho to the carboxylic acid group, combined with a methyl group at the meta position, imparts unique steric and electronic properties that are crucial for its applications. These substitutions influence its reactivity, solubility, and binding characteristics in biological systems.

Table 1: Physicochemical and Identity Data for **2,6-Dichloro-3-methylbenzoic acid**

Property	Value	Source(s)
CAS Number	58671-77-5	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>6</sub> Cl <sub>2</sub> O <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Weight	205.04 g/mol	<a href="#">[1]</a> <a href="#">[3]</a>
IUPAC Name	2,6-dichloro-3-methylbenzoic acid	<a href="#">[4]</a>
Storage Temperature	2°C to 8°C (Recommended)	<a href="#">[1]</a>

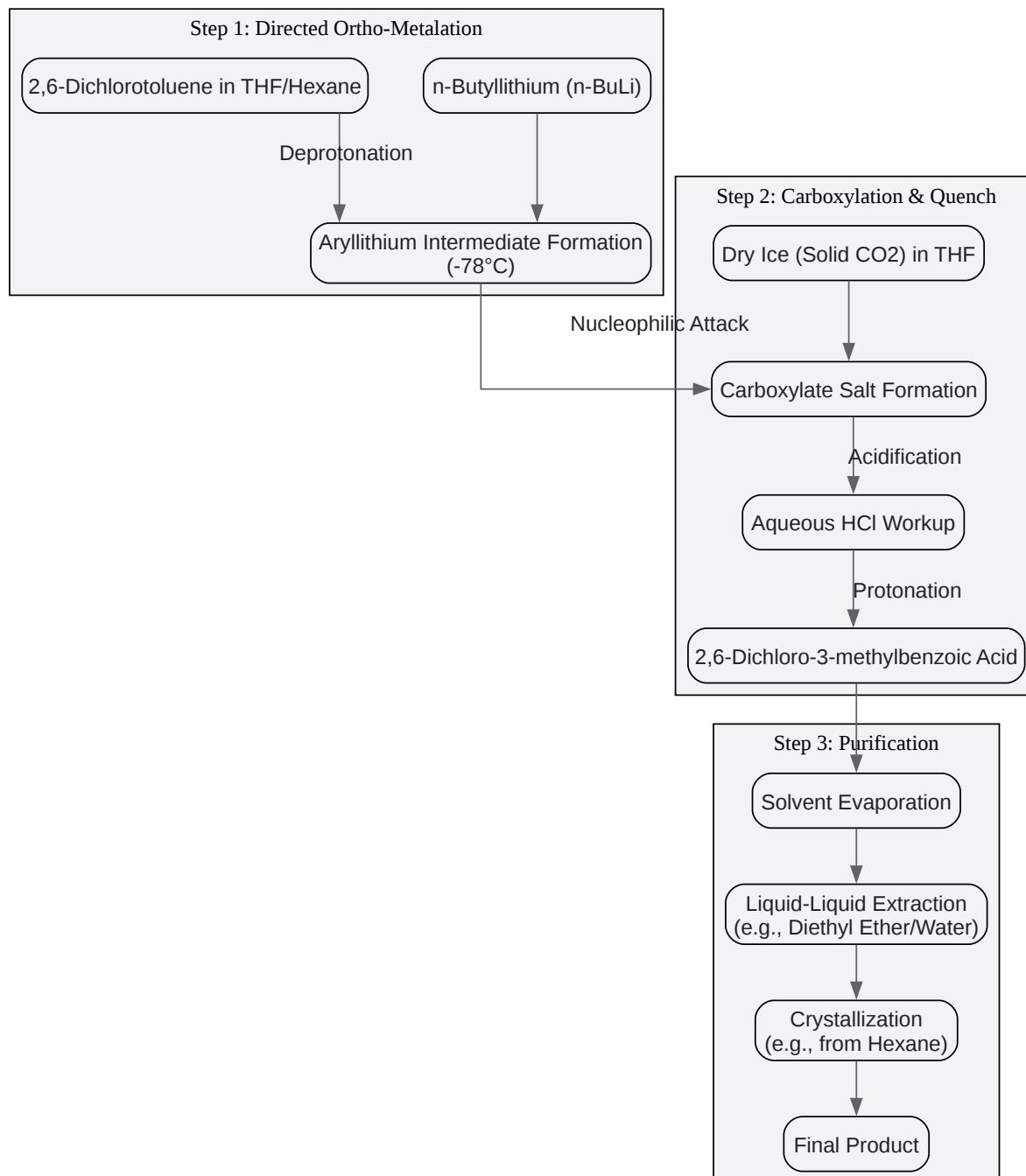
## Synthesis and Mechanism

The synthesis of **2,6-Dichloro-3-methylbenzoic acid** is not widely documented in standard literature. However, a robust and logical synthetic route can be extrapolated from established organometallic methodologies, particularly directed ortho-metallation, followed by carboxylation. A similar, documented procedure for a trifluoromethyl analog provides a strong basis for this proposed pathway.[\[5\]](#)

## Proposed Synthetic Pathway: Directed Ortho-Metalation and Carboxylation

The core of this synthesis involves the selective deprotonation of a precursor molecule, 2,6-dichloro-toluene, using a strong organolithium base. The directing effect of the chloro groups facilitates lithiation at the 3-position. The resulting aryllithium intermediate is a potent nucleophile that readily attacks carbon dioxide (in the form of dry ice) to form the corresponding carboxylate salt, which is then protonated to yield the final benzoic acid product.

Diagram 1: Proposed Synthesis Workflow



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Caption: Workflow for the synthesis of **2,6-Dichloro-3-methylbenzoic acid**.

## Detailed Experimental Protocol

This protocol is a validated adaptation based on established procedures for analogous compounds.[\[5\]](#)

- Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 2,6-dichlorotoluene (1 equivalent) dissolved in a mixture of anhydrous tetrahydrofuran (THF) and hexanes.
- Metalation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe, ensuring the internal temperature does not rise significantly. Stir the mixture at this temperature for 1 hour. The formation of the dark-colored aryllithium species indicates a successful reaction.
- Carboxylation: In a separate flask, prepare a slurry of freshly crushed dry ice in anhydrous THF. Rapidly transfer the aryllithium solution to the dry ice slurry via cannula.
- Workup and Acidification: Allow the reaction mixture to warm to room temperature. Evaporate the solvents under reduced pressure. Partition the resulting residue between diethyl ether and water. Separate the aqueous layer and acidify it to a pH of ~2 using concentrated hydrochloric acid.
- Extraction: Extract the acidified aqueous layer three times with diethyl ether.
- Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by crystallization from a suitable solvent system (e.g., hexane or ethanol/water) to yield pure **2,6-Dichloro-3-methylbenzoic acid**.

## Reactivity and Applications in Drug Discovery

The chemical architecture of **2,6-Dichloro-3-methylbenzoic acid** makes it a valuable scaffold in medicinal chemistry. Its primary application is as a building block for more complex molecules, particularly in the field of targeted protein degradation.[\[3\]](#)

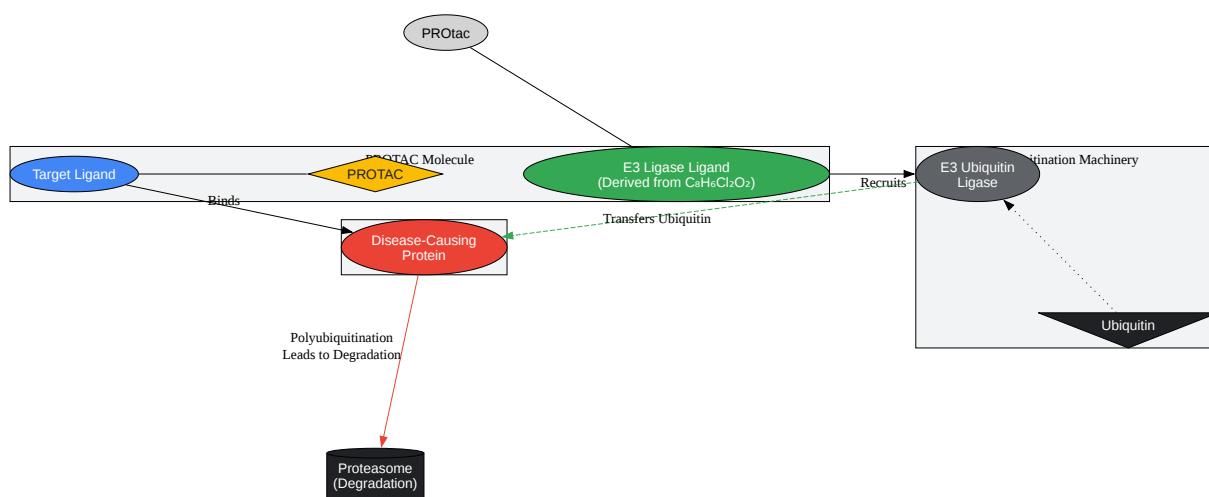
## Role as a Protein Degrader Building Block

Targeted protein degradation is a revolutionary therapeutic strategy that utilizes small molecules, often called Proteolysis-Targeting Chimeras (PROTACs), to hijack the cell's natural

protein disposal machinery to eliminate disease-causing proteins. A PROTAC molecule typically consists of three parts: a ligand that binds to the target protein, a ligand that binds to an E3 ubiquitin ligase, and a linker connecting the two.

**2,6-Dichloro-3-methylbenzoic acid** serves as a precursor or fragment for the synthesis of ligands that bind to E3 ligases, such as Cereblon (CRBN) or Von Hippel-Lindau (VHL), or to the target protein itself. The specific substitution pattern can be fine-tuned to optimize binding affinity, selectivity, and pharmacokinetic properties.

Diagram 2: Role in Targeted Protein Degradation



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Caption: The role of **2,6-Dichloro-3-methylbenzoic acid** derivatives in PROTACs.

## Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. Standard spectroscopic methods are employed for this purpose. While a comprehensive public database of spectra for this specific molecule is limited, the expected

spectral data can be reliably predicted based on its structure and comparison with analogous compounds.[\[6\]](#)[\[7\]](#)[\[8\]](#)

Table 2: Predicted Analytical Data for **2,6-Dichloro-3-methylbenzoic acid**

Technique	Expected Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Carboxylic Acid Proton (COOH): A broad singlet, typically downfield (&gt;10 ppm).</li><li>- Aromatic Protons (Ar-H): Two doublets in the aromatic region (approx. 7.0-7.8 ppm), corresponding to the two protons on the benzene ring.</li><li>- Methyl Protons (CH<sub>3</sub>): A singlet in the aliphatic region (approx. 2.3-2.6 ppm).</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Carbonyl Carbon (C=O): A signal in the range of 165-175 ppm.</li><li>- Aromatic Carbons (Ar-C): Multiple signals between 120-145 ppm. Carbons attached to chlorine will show distinct chemical shifts.</li><li>- Methyl Carbon (CH<sub>3</sub>): A signal in the aliphatic region (approx. 15-25 ppm).</li></ul>
FT-IR (cm <sup>-1</sup> )	<ul style="list-style-type: none"><li>- O-H Stretch (Carboxylic Acid): A very broad band from 2500-3300 cm<sup>-1</sup>.</li><li>- C=O Stretch (Carbonyl): A strong, sharp peak around 1700-1725 cm<sup>-1</sup>.</li><li>- C-Cl Stretch: Signals in the fingerprint region, typically 600-800 cm<sup>-1</sup>.</li><li>- Aromatic C=C Stretches: Peaks in the 1450-1600 cm<sup>-1</sup> region.</li></ul>
Mass Spec. (ESI-)	<ul style="list-style-type: none"><li>- [M-H]<sup>-</sup>: An ion peak at m/z corresponding to the molecular weight minus one proton (approx. 203.97), showing a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4).</li></ul>

## Safety, Handling, and Storage

As a chlorinated organic acid, **2,6-Dichloro-3-methylbenzoic acid** requires careful handling to minimize exposure and ensure laboratory safety. The following guidelines are based on safety

data for structurally similar compounds.[\[9\]](#)[\[10\]](#)

Hazard Profile:

- Harmful if swallowed (H302).
- Causes skin irritation (H315).
- Causes serious eye irritation (H319).
- May cause respiratory irritation (H335).

Table 3: Recommended Safety and Handling Procedures

Aspect	Recommendation
Personal Protective Equipment (PPE)	<ul style="list-style-type: none"><li>- Gloves: Chemical-resistant gloves (e.g., nitrile).</li><li>- Eye Protection: Safety glasses with side shields or goggles.</li><li>- Lab Coat: Standard laboratory coat.</li><li>- Respiratory: Use in a well-ventilated fume hood. Avoid generating dust.[9]</li></ul>
Handling	<ul style="list-style-type: none"><li>- Avoid contact with skin, eyes, and clothing.</li><li>[10]- Do not breathe dust.</li><li>- Wash hands thoroughly after handling.</li><li>- Use only in a well-ventilated area.[10]</li></ul>
First Aid	<ul style="list-style-type: none"><li>- Skin Contact: Wash off immediately with plenty of soap and water.[9]</li><li>- Eye Contact: Rinse cautiously with water for several minutes.</li><li>Remove contact lenses if present and easy to do. Continue rinsing.[9]</li><li>- Ingestion: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell.</li><li>- Inhalation: Move person into fresh air.</li></ul> <p>[9]</p>
Storage	<ul style="list-style-type: none"><li>- Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][10]</li><li>Recommended storage at 2-8°C.[1]</li></ul>
Disposal	<ul style="list-style-type: none"><li>- Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9]</li></ul>

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- To cite this document: BenchChem. [An In-depth Technical Guide to 2,6-Dichloro-3-methylbenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2765529#2-6-dichloro-3-methylbenzoic-acid-cas-number-58671-77-5]

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